4-[(4-Methylphenyl)sulfonyl]benzaldehyde
Overview
Description
4-[(4-Methylphenyl)sulfonyl]benzaldehyde is an organic compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol . This compound is characterized by a benzaldehyde group substituted with a 4-methylphenylsulfonyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(4-Methylphenyl)sulfonyl]benzaldehyde can be synthesized through various methods. One common method involves the oxidation of benzaldehyde with a sulfonylating agent such as p-toluenesulfonyl chloride . Another method includes the reaction of benzaldehyde with sulfuryl chloride in the presence of a catalyst . These reactions typically require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products . The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfonyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[(4-Methylphenyl)sulfonyl]benzaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzaldehyde moiety . This compound can interact with molecular targets through nucleophilic or electrophilic interactions, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonyl benzaldehyde: Similar structure but with different substituents.
4-Methylbenzylsulfonyl chloride: Contains a sulfonyl chloride group instead of a benzaldehyde group.
Uniqueness
4-[(4-Methylphenyl)sulfonyl]benzaldehyde is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11-2-6-13(7-3-11)18(16,17)14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKGJEKCKNHIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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